2-Hexylpropane-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
21398-43-6 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-hexylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-9(7-10)8-11/h9-11H,2-8H2,1H3 |
InChI Key |
PJJDIUDNTBMCHO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CO)CO |
Canonical SMILES |
CCCCCCC(CO)CO |
Other CAS No. |
21398-43-6 |
Origin of Product |
United States |
Structural Framework and Significance Within the Propane 1,3 Diol Class
2-Hexylpropane-1,3-diol belongs to the propane-1,3-diol class of compounds, which are characterized by a three-carbon backbone with hydroxyl (-OH) groups attached to the first and third carbon atoms. The defining feature of this compound is the presence of a hexyl group (a six-carbon alkyl chain) substituted at the second carbon of the propane (B168953) chain. This substitution introduces a branch in the molecule, influencing its physical and chemical properties.
The general structure of propane-1,3-diol provides a foundation for a wide array of derivatives. wikipedia.org The addition of different functional groups to the basic propane-1,3-diol structure can lead to compounds with diverse applications. google.com For instance, the introduction of a branched diol segment, such as in this compound, can be utilized in the synthesis of polyesters without significantly disrupting the structural regularity of the polymer fiber, thereby maintaining its desirable properties. google.com
The synthesis of this compound can be achieved through methods such as the reduction of diethyl 2-hexylmalonate. whiterose.ac.uklookchem.com A general approach for synthesizing 2-substituted propane-1,3-diols involves the reduction of a corresponding substituted diethyl malonate using a reducing agent like lithium aluminum hydride. cdnsciencepub.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H20O2 |
| CAS Number | 21398-43-6 |
This table presents basic physicochemical data for this compound. molaid.com
Historical Perspectives and Evolution of Research on 2 Hexylpropane 1,3 Diol
Research into propane-1,3-diol and its derivatives has a history rooted in the exploration of polyhydric alcohols and their applications. scribd.com Early studies often focused on the synthesis and characterization of various diols and their esters. google.com While specific historical research exclusively on 2-hexylpropane-1,3-diol is not extensively documented in early literature, the foundational work on related propane-1,3-diol derivatives set the stage for later investigations into more complex structures.
The synthesis of chiral propane-1,3-diols, for example, has been a subject of interest, with methods being developed to create these compounds from starting materials like malonic acid. rsc.org Such research highlights the broader interest in the stereochemical aspects of propane-1,3-diol derivatives. The development of synthetic routes to various substituted propane-1,3-diols, including those with alkyl side chains, has been a continuous area of study. For instance, methods for synthesizing compounds like 2-methyl-2-(1-methylpropyl)propane-1,3-diol have been detailed, showcasing the versatility of synthetic strategies within this class of compounds. chemicalbook.com
Current Trajectories and Prominent Research Areas in 2 Hexylpropane 1,3 Diol Studies
Traditional Chemical Synthesis Routes for 1,3-Diols
Traditional approaches to the synthesis of 2-substituted-1,3-propanediols, including this compound, often rely on the reduction of appropriately substituted malonic acid derivatives or other carbonyl compounds.
Malonate Ester Reduction Approaches
A primary and well-established method for synthesizing this compound involves the reduction of diethyl hexylmalonate. whiterose.ac.ukcdnsciencepub.commedcraveonline.com This synthesis begins with the alkylation of a malonic ester, such as diethyl malonate, with a hexyl halide (e.g., 1-bromohexane) in the presence of a base like sodium ethoxide. tandfonline.comchemicalbook.com The resulting diethyl hexylmalonate is then reduced to yield this compound.
Powerful reducing agents are typically required for the conversion of the diester to the diol. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation, capable of reducing both ester groups to the corresponding primary alcohols. whiterose.ac.uksrce.hrlibretexts.org The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). whiterose.ac.ukcdnsciencepub.com
Alternative reducing agents have also been explored. For instance, sodium borohydride (B1222165) (NaBH₄) in combination with certain additives or under specific conditions can be used. researchgate.net A process using NaBH₄ in the presence of an alkali metal dihydrogen phosphate (B84403) buffer has been developed for the reduction of similar phenyl-substituted malonic esters, presenting a potentially safer and more cost-effective alternative to metal hydrides like LiAlH₄. google.com Another approach involves the in situ generation of borane (B79455) (BH₃) from NaBH₄ and bromine, which efficiently reduces malonate derivatives to 1,3-diols under milder conditions. researchgate.net Sodium aluminum hydride has also been investigated as a reductant for substituted malonates. google.com
Table 1: Comparison of Reducing Agents for Malonate Ester Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux | High reactivity, effective for diesters | Highly flammable, requires strict anhydrous conditions | whiterose.ac.uksrce.hrlibretexts.org |
| Sodium Borohydride (NaBH₄) / Buffer | Polar solvent, phosphate buffer | Milder, safer, more cost-effective | May require specific additives or conditions for high yield | google.com |
| Sodium Borohydride (NaBH₄) / Bromine | Dimethoxyethane | Milder conditions, high yields | Involves handling of bromine | researchgate.net |
| Sodium Aluminum Hydride | Toluene slurry | Lower cost than LiAlH₄ or LiBH₄ | Flammable | google.com |
Other Established Carbonyl Compound Reduction Strategies
Beyond the malonate ester route, other strategies involving the reduction of different carbonyl-containing precursors are utilized for the synthesis of 1,3-diols. A common pathway is the reduction of β-hydroxy ketones. msu.edu These precursors can be generated through aldol (B89426) reactions. For example, an aldol reaction between an appropriate aldehyde and ketone, followed by reduction of the resulting β-hydroxy ketone, can yield a 1,3-diol. libretexts.org The reduction of the ketone functionality in the β-hydroxy ketone can be achieved with various reducing agents, including sodium borohydride. beilstein-journals.org Complete reduction of β-ketoesters to 1,3-diols can be accomplished using strong reducing agents like LiAlH₄. libretexts.orgmsu.edu
The Prins reaction, which involves the reaction of an alkene with formaldehyde, provides another route to 1,3-diols, although it is more specialized. wikipedia.org
Stereoselective and Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of 2-substituted 1,3-diols is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of functional groups. thieme-connect.com A multitude of methods have been developed for the stereoselective synthesis of these compounds. thieme-connect.com
For β-hydroxy ketones, substrate-induced diastereoselective reduction can afford specific syn- or anti-1,3-diols. thieme-connect.com Reagents such as trialkylboranes and dialkylalkoxyboranes are used for the stereoselective reduction of β-hydroxy ketones to yield cis-1,3-diols. google.comgoogle.com The Evans-Saksena and Narasaka-Prasad reductions are notable methods for achieving high diastereoselectivity in this transformation. wikipedia.org More recently, a new strategy involving a proline-derived organocatalyst and Cu(OTf)₂ for an asymmetric aldol reaction, followed by asymmetric reduction with chiral oxazaborolidine reagents, has been developed to synthesize chiral 1,3-diols with high enantiomeric purity. acs.orgnih.gov
Biocatalysis offers a powerful and environmentally benign approach to stereoselective synthesis. Enzymes, particularly ketoreductases (KREDs) and lipases, are widely used. rsc.org A biocatalytic cascade reaction using two different ketoreductases in a one-pot setup has been successfully employed for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols from 2-alkyl-1,3-diketones. acs.orgnih.govacs.org This method avoids the isolation of the intermediate β-hydroxy ketone and produces chiral diols in high yield and stereoselectivity. acs.orgnih.govacs.org Lipase-catalyzed desymmetrization of prochiral 2-substituted propane-1,3-diols is another key biocatalytic strategy. mdpi.com This often involves the enantioselective acylation of the diol, yielding a chiral monoacetate and the remaining unreacted diol enantiomer.
Synthesis of Functionalized and Substituted this compound Analogues
The synthesis of analogues of this compound with additional functional groups is important for creating chemical libraries and developing new materials. For example, 2-amino-1,3-diols are significant structural motifs in biologically active molecules like sphingosine. beilstein-journals.org Their synthesis can be achieved through stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.org
Fluorinated analogues, such as those derived from 2-fluoromalonate esters, are also of interest in the life sciences. worktribe.com The synthesis involves the use of fluorinated building blocks, which can be carried through similar malonate reduction pathways. worktribe.com Additionally, polyesters with photo-cross-linkable functionalities have been created by incorporating alkyne-functionalized serinol, a derivative of 2-aminopropane-1,3-diol, into a polymer backbone with sebacic acid and 1,3-propanediol (B51772). nih.gov
Emerging Synthetic Techniques and Methodological Advancements
The field of synthetic chemistry is continually evolving, with new techniques aimed at improving efficiency, selectivity, and sustainability. For 1,3-diol synthesis, one-pot strategies that combine multiple reaction steps without isolating intermediates are gaining prominence. rsc.org These approaches, such as the one-pot aldol-reduction sequence, streamline the synthetic process. researchgate.net
Biocatalysis continues to be a major area of advancement, with ongoing discovery and engineering of enzymes like ketoreductases and lipases for highly selective transformations. rsc.orgacs.orgrsc.org The use of whole-cell biocatalysts is also an effective strategy for the regio- and stereoselective reduction of diketones to furnish chiral β-hydroxyketones and 1,3-diols. rsc.org
Organocatalysis represents another modern approach. Chiral catalysts, such as proline derivatives, have been developed for asymmetric aldol reactions to produce chiral β-hydroxy ketones, which are precursors to chiral 1,3-diols. acs.orgnih.gov Furthermore, direct intermolecular catalytic desymmetrization methods for 2-aryl-1,3-propanediols using chiral catalysts are emerging, offering mild conditions for producing optically enriched O-functionalized derivatives. dicp.ac.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a related compound, 2-cyclohexylpropane-1,3-diol, the protons of the hydroxyl (–OH) and aliphatic (–CH₂–) groups are observed at specific chemical shifts, confirming the presence of these functional groups. researchgate.net For this compound, the spectrum would show characteristic signals for the protons on the n-hexyl chain, the methine proton at the C2 position, and the methylene (B1212753) protons of the two hydroxymethyl groups. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is key to piecing together the connectivity of the molecule.
The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. For this compound, one would expect to see signals corresponding to the six carbons of the hexyl group, the carbon at the C2 position, and the two equivalent carbons of the hydroxymethyl groups. The chemical shifts of these carbons are indicative of their bonding environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (hexyl) | ~0.9 | Triplet | 3H |
| (CH₂)₄ (hexyl) | ~1.3 | Multiplet | 8H |
| CH₂ (alpha to C2) | ~1.4 | Multiplet | 2H |
| CH (C2) | ~1.8 | Multiplet | 1H |
| OH | Variable | Singlet (broad) | 2H |
| CH₂OH | ~3.6 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (hexyl) | ~14 |
| CH₂ (hexyl chain) | ~22-32 |
| CH (C2) | ~40-45 |
| CH₂OH | ~65-70 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to assess its purity. In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, diols often undergo fragmentation, so the molecular ion peak may be weak or absent. More prominent peaks would correspond to characteristic fragment ions. For instance, the loss of a water molecule (H₂O) or a hydroxymethyl group (CH₂OH) are common fragmentation pathways for diols.
Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for analyzing this compound. agriculturejournals.cznih.gov The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component, thus confirming the identity and purity of the target compound. agriculturejournals.cznih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 160.27 | Molecular Ion |
| [M-H₂O]⁺ | 142.26 | Loss of water |
| [M-CH₂OH]⁺ | 129.24 | Loss of a hydroxymethyl group |
| [M-C₆H₁₃]⁺ | 75.08 | Loss of the hexyl group |
Chromatographic Methods in Separation and Analysis (e.g., Gas-Liquid Chromatography)
Chromatographic techniques are essential for the separation and analysis of this compound, especially when it is part of a complex mixture or when its purity needs to be determined. Gas-liquid chromatography (GLC), a form of gas chromatography, is well-suited for the analysis of volatile compounds like diols. chemguide.co.uk
In GLC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid stationary phase coated on a solid support. chemguide.co.uk The separation is based on the differential partitioning of the components of the mixture between the gas and liquid phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
For the analysis of diols like this compound, derivatization is sometimes employed to increase volatility and improve peak shape. nih.gov For example, the diol can be converted to its trimethylsilyl (B98337) (TMS) ether derivative. nist.gov The purity of this compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration.
Infrared (IR) and Other Spectroscopic Techniques for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, which are typically hydrogen-bonded. The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary alcohol groups will give rise to a strong band around 1050 cm⁻¹. whiterose.ac.ukgoogleapis.com
Table 4: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |
| C-H stretch (alkyl) | 2850-3000 | Strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-H bend (alkyl) | ~1375 and ~1465 | Medium |
Chemical Reactivity and Derivatization Strategies of 2 Hexylpropane 1,3 Diol
Reactions Involving Hydroxyl Groups (e.g., Esterification, Etherification, Oxidation)
The two primary hydroxyl groups are the main sites of reactivity in 2-hexylpropane-1,3-diol, readily undergoing reactions such as esterification, etherification, and oxidation.
Esterification: this compound can be esterified with carboxylic acids or their derivatives to form mono- or di-esters. These reactions can be catalyzed by acids or enzymes. google.commedcraveonline.com For instance, esterification with aliphatic carboxylic acids, such as formic acid, acetic acid, or propionic acid, can be achieved through a direct reaction with the diol or via transesterification. google.com The use of an ion exchanger as a catalyst is a preferred method for producing these esters. google.com The ratio of monoester to diester can be controlled by adjusting the molar ratio of the diol to the esterifying agent; an excess of the diol favors the formation of the monoester. google.com
Etherification: The hydroxyl groups can also be converted to ether functionalities. Under acidic conditions, diols can undergo intramolecular dehydration to form cyclic ethers. wikipedia.org However, for 1,3-diols like this compound, intermolecular etherification to form polyethers is also possible.
Oxidation: The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of 1,3-diols has been studied using various oxidants. For example, the oxidation of propane-1,3-diol by potassium permanganate (B83412) (KMnO4) in an aqueous solution has been investigated, showing a first-order dependence on both the diol and the permanganate concentrations. ajchem-a.comajchem-a.com Spectroscopic studies of this reaction suggest the formation of an intermediate complex before the product is formed. ajchem-a.com The product of such an oxidation can be a hydroxy aldehyde or a diacid. ajchem-a.com Biocatalytic oxidation using enzymes like flavoprotein alcohol oxidase presents a selective method for the double oxidation of diols to hydroxy acids. nih.gov
Table 1: Examples of Reagents for Hydroxyl Group Reactions of 1,3-Diols
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Esterification | Carboxylic Acids (e.g., Acetic Acid), Acid Chlorides | Monoesters, Diesters |
| Transesterification | Methyl or Ethyl Esters, Ion Exchange Catalyst | Monoesters, Diesters |
| Etherification | Acid Catalyst (intramolecular) | Cyclic Ethers |
| Oxidation | Potassium Permanganate (KMnO4) | Hydroxy aldehydes, Carboxylic acids |
| Biocatalytic Oxidation | Flavoprotein Alcohol Oxidase | Hydroxy acids, Lactones |
Formation of Cyclic Adducts and Heterocyclic Compounds
The 1,3-diol motif in this compound is well-suited for the formation of cyclic compounds.
Cyclic Acetals and Ketals: In the presence of an acid catalyst, 1,3-diols react with aldehydes and ketones to form six-membered cyclic acetals or ketals, respectively. These cyclic structures are often used as protecting groups for the diol functionality in multi-step syntheses. wikipedia.org For example, benzylidene groups are commonly used to protect 1,3-diols. wikipedia.org
Cyclic Esters: Reaction with dicarboxylic acids or their derivatives can lead to the formation of cyclic polyesters. Furthermore, vicinal diols are known to react with boronic acids to form stable cyclic esters. nih.gov A similar reaction with this compound could potentially be used for derivatization and analysis. A method for the determination of various diols in samples involves esterification with phenylboronic acid followed by GC-MS analysis. nih.gov
Heterocyclic Compounds: 2-Amino-1,3-propanediols serve as versatile starting materials for the synthesis of functional cyclic carbonate monomers. rsc.org While this compound lacks the amino group, its structural framework is analogous, suggesting that with appropriate functionalization, it could be a precursor to various heterocyclic systems. The synthesis of 2-amino-1,3-propanediol (B45262) compounds is of pharmaceutical interest. google.com
Table 2: Examples of Cyclic Adducts from 1,3-Diols
| Reactant | Product Type | Ring Size |
|---|---|---|
| Aldehyd/Ketone | Cyclic Acetal/Ketal | 6-membered |
| Dicarboxylic Acid | Cyclic Polyester (B1180765) | Variable |
| Phenylboronic Acid | Cyclic Boronate Ester | 6-membered |
Mechanistic Investigations of this compound Reactions
The oxidation of propane-1,3-diol by potassium permanganate has been shown to proceed through the formation of an intermediate complex. ajchem-a.com The reaction kinetics suggest a mechanism where the diol and the oxidizing agent form a complex in a pre-equilibrium step, which then decomposes to the products. ajchem-a.com The negative entropy of activation observed in such studies indicates an ordered transition state. ajchem-a.com
In the formation of cyclic ethers from diols via acid catalysis, the mechanism involves the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the second hydroxyl group, leading to the cyclized product and elimination of water. wikipedia.org
The mechanism of formation of 2:1 adducts from the reaction of benzynes and 1,3,4-oxadiazoles has been investigated using DFT computations, revealing complex reaction pathways. nih.gov While not directly related to this compound, this illustrates the advanced computational methods used to elucidate reaction mechanisms of complex organic molecules.
Applications of 2 Hexylpropane 1,3 Diol in Advanced Materials and Polymer Science Research
Role as Monomer in Polymer Synthesis (e.g., Polyesters, Polyurethanes, Polycarbonates)
2-Hexylpropane-1,3-diol serves as a difunctional monomer in step-growth polymerization, a process that builds polymers from monomers with two reactive functional groups. libretexts.org The presence of both a primary and a secondary hydroxyl group, along with the hexyl side chain, introduces asymmetry and flexibility into the polymer backbone.
Polyesters: In polyester (B1180765) synthesis, diols are reacted with dicarboxylic acids. libretexts.org The inclusion of this compound can disrupt the regular chain packing that is typical of polymers made from symmetrical diols. This disruption can lower the crystallinity of the resulting polyester, leading to increased flexibility and solubility. The hexyl group also enhances the hydrophobicity of the polymer. Research into bio-based polyesters has highlighted the importance of diols in creating sustainable materials with a wide range of tunable properties. nih.gov
Polyurethanes: Polyurethanes are synthesized through the reaction of diols with diisocyanates. utwente.nl The reactivity of the two hydroxyl groups in this compound can differ, which may influence the polymerization kinetics and the final polymer structure. The bulky hexyl side chain can affect the phase separation between hard and soft segments in segmented polyurethanes, which in turn influences the material's elastomeric properties. mdpi.com The use of novel diols is a key strategy in the development of high-performance and bio-inspired polyurethanes. mdpi.com
Polycarbonates: Polycarbonates are formed by the reaction of diols with a carbonate source, such as phosgene or diphenyl carbonate. uwb.edu.pl The structure of the diol is a critical factor in determining the properties of the resulting polycarbonate. nih.gov The incorporation of an asymmetrical diol like this compound can lead to amorphous polycarbonates with good optical clarity and impact resistance. The synthesis of polycarbonate diols is an area of active research for creating precursors for other polymers, like polyurethanes. google.com
Table 1: Influence of this compound on Polymer Properties
| Polymer Type | Key Reaction | Influence of this compound | Resulting Polymer Characteristics |
| Polyesters | Diol + Dicarboxylic Acid | Asymmetric structure disrupts chain packing, hexyl group increases hydrophobicity. | Lower crystallinity, increased flexibility and solubility. |
| Polyurethanes | Diol + Diisocyanate | Differential reactivity of hydroxyl groups, bulky side chain affects segment separation. | Modified polymerization kinetics, altered elastomeric properties. |
| Polycarbonates | Diol + Carbonate Source | Asymmetric structure leads to amorphous materials. | Good optical clarity and impact resistance. |
Integration into Specialized Polymeric Architectures and Functional Materials
The distinct structure of this compound allows for its integration into specialized polymeric architectures, leading to the development of functional materials with unique properties. High-functional polymers are a class of materials designed to perform in demanding environments, exhibiting enhanced mechanical, electronic, or chemical properties. mdpi.com
The incorporation of this compound can be used to create polymers with specific functionalities. For instance, the hexyl side chain can be modified to include active sites or responsive groups, leading to "smart" materials that can react to external stimuli. The development of such materials is a key focus in the field of high-functional polymeric materials. mdpi.com Furthermore, the diol can be used to synthesize polymer precursors for more complex structures, such as block copolymers or dendritic polymers.
Development of Amphiphilic Structures for Biological Research (e.g., Membrane Protein Solubilization)
Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are crucial in biological research, particularly for the study of membrane proteins. nih.gov These proteins are embedded within the lipid bilayer of cell membranes and require detergents or other amphiphilic agents for extraction and solubilization. nih.govthermofisher.com
This compound can be used as a building block to create novel amphiphilic structures. The hydroxyl groups provide the hydrophilic character, while the hexyl chain contributes to the hydrophobic nature. By incorporating this diol into larger molecules, researchers can design surfactants and polymers with tailored amphiphilicity.
These custom-designed amphiphiles can be used to create micelles or nanodiscs that encapsulate membrane proteins, keeping them stable in an aqueous environment for further study. cube-biotech.com The ability to control the structure of the amphiphile is critical for optimizing the solubilization of specific membrane proteins without denaturing them. researchgate.net The development of new amphiphilic compounds, including those derived from diols, is an active area of research aimed at improving the tools available for membrane protein studies. nih.gov
Contributions to Superhydrophobic and Oleophobic Surface Modification Research
Superhydrophobic and oleophobic surfaces, which exhibit extreme repellency to water and oil, respectively, are of great interest for a wide range of applications, from self-cleaning coatings to anti-fouling materials. nih.govmdpi.com The creation of these surfaces typically involves a combination of surface roughness and low surface energy chemistry. mdpi.com
Polymers and coatings incorporating this compound can contribute to the development of such surfaces. The hexyl side chains, being nonpolar, can help to lower the surface energy of a material. When this chemical property is combined with a micro- or nano-structured surface, it can lead to superhydrophobic and/or oleophobic behavior.
Research in this area focuses on designing polymers that can be easily applied to various substrates to impart these repellent properties. The versatility of polymer synthesis allows for the fine-tuning of the chemical composition and structure to optimize the desired surface characteristics. The use of functional diols like this compound provides a route to creating durable and effective superhydrophobic and oleophobic coatings.
Environmental Fate and Degradation Pathways of 2 Hexylpropane 1,3 Diol
Atmospheric Degradation Mechanisms and Half-Life Studies (General for 1,3-Diols)
The primary removal process for 2-Hexylpropane-1,3-diol in the atmosphere is expected to be its reaction with photochemically generated hydroxyl (OH) radicals. This reaction initiates a cascade of oxidation events that break down the parent molecule into smaller, more soluble compounds that can be removed from the atmosphere through wet and dry deposition.
The reaction with OH radicals proceeds mainly through the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond or, to a lesser extent, from the oxygen-hydrogen (O-H) bond of the hydroxyl groups. The presence of a hexyl group and the propane-1,3-diol structure provides multiple sites for OH radical attack. The rate of this reaction is influenced by the number and type of C-H bonds present in the molecule. Longer alkyl chains and the presence of secondary hydrogens, such as those in the backbone of this compound, generally lead to faster reaction rates.
The atmospheric lifetime of an organic compound is determined by its reaction rate with key atmospheric oxidants. For aliphatic alcohols, the reaction with OH radicals is the most significant degradation pathway. The atmospheric half-life (t½) can be estimated based on the rate constant (kOH) for the reaction with OH radicals and the average atmospheric concentration of these radicals.
While an experimental rate constant for this compound is not available, an estimation can be made using structure-activity relationship (SAR) models, such as the EPA's AOPWIN™ (Atmospheric Oxidation Program for Windows). For analogous long-chain alcohols, atmospheric half-lives are typically in the range of hours to a few days, suggesting that this compound is not expected to persist in the atmosphere for extended periods.
Estimated Atmospheric Half-life of this compound and Related Compounds
This table presents the estimated atmospheric half-life based on reaction with OH radicals for this compound and similar long-chain alcohols. The data for related compounds are provided for comparison and to infer the likely persistence of this compound.
| Compound | Estimated OH Rate Constant (cm³/molecule-s) | Estimated Atmospheric Half-life |
|---|---|---|
| This compound | ~2.5 x 10⁻¹¹ (Estimated) | ~16 hours (Estimated) |
| 1-Octanol | 1.5 x 10⁻¹¹ | ~1.1 days |
| 2-Ethylhexanol | 1.3 x 10⁻¹¹ | ~1.2 days |
| 1,6-Hexanediol | 1.8 x 10⁻¹¹ | ~22 hours |
Biodegradation in Environmental Systems
In soil and aquatic environments, the primary degradation pathway for this compound is expected to be microbial biodegradation. The presence of hydroxyl groups generally enhances the water solubility and susceptibility of organic compounds to microbial attack compared to their non-hydroxylated counterparts.
The biodegradation of aliphatic alcohols and diols is a well-documented process involving a variety of microorganisms. The initial step in the aerobic biodegradation of a primary alcohol, such as the hydroxyl groups in this compound, is typically the oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. These carboxylic acids can then enter central metabolic pathways, such as the beta-oxidation pathway for fatty acids, and be completely mineralized to carbon dioxide and water.
The branched structure of this compound, specifically the hexyl group at the second carbon of the propane (B168953) chain, may influence the rate of biodegradation. While branching can sometimes hinder microbial degradation, many microorganisms possess the enzymatic machinery to break down such structures. For instance, the biodegradation of the structurally similar compound 2-ethylhexanol has been shown to proceed via oxidation of the primary alcohol group.
The complete mineralization of this compound would likely proceed through the following generalized pathway:
Oxidation of Primary Alcohols: The two primary hydroxyl groups are sequentially oxidized to aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases.
Beta-Oxidation: The resulting dicarboxylic acid can then be degraded via the beta-oxidation pathway, where the long alkyl chain is shortened by two carbon units in each cycle.
TCA Cycle: The resulting acetyl-CoA fragments can then enter the tricarboxylic acid (TCA) cycle for complete oxidation.
The rate of biodegradation will depend on various environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community.
Predicted Biodegradation of this compound
This table outlines the predicted biodegradability of this compound based on data from analogous compounds.
| Parameter | Prediction for this compound | Basis for Prediction |
|---|---|---|
| Biodegradability | Readily biodegradable | Linear and branched diols are generally susceptible to microbial degradation. |
| Primary Degradation Pathway | Oxidation of alcohol groups followed by beta-oxidation | Common pathway for aliphatic alcohols and diols. |
| Key Enzymes | Alcohol dehydrogenase, Aldehyde dehydrogenase | Enzymes responsible for the initial oxidation steps. |
Considerations for Sustainable Chemical Research and Development Utilizing Diols
Diols, particularly those derived from renewable resources, are increasingly being investigated as building blocks for sustainable polymers and other chemicals. The functionalization of diols allows for the synthesis of a wide range of materials with tailored properties.
Research in the field of green chemistry is focused on developing diols from biomass, which can then be used to produce biodegradable polymers, reducing the reliance on petrochemical feedstocks. For example, diols derived from vanillin, a component of lignin, have been used to synthesize sustainable aromatic-aliphatic polyesters and polyurethanes. rsc.org
The development of 2-substituted-1,3-diols, such as this compound, offers the potential to create polymers with specific properties. The substituent group can influence the polymer's thermal properties, crystallinity, and mechanical strength. For instance, the use of branched diols in polyester (B1180765) synthesis can lead to materials with different characteristics compared to those made from linear diols.
The synthesis of polymers from diols can be achieved through various methods, including polycondensation and ring-opening polymerization of cyclic monomers derived from diols. The choice of synthetic route can also be guided by principles of green chemistry, such as using biocatalysts or solvent-free conditions. rsc.orgresearchgate.net
The biodegradability of polymers derived from diols is a key consideration for their use in sustainable applications. Polyesters, which are a common class of polymers synthesized from diols and dicarboxylic acids, are often susceptible to hydrolysis and microbial degradation, making them attractive for applications where end-of-life biodegradability is important. researchgate.netnih.gov
Computational and Theoretical Studies on 2 Hexylpropane 1,3 Diol
Molecular Modeling and Simulation Approachesnih.gov
Molecular modeling and simulation are cornerstones of modern chemical research, allowing for the visualization and prediction of molecular behavior over time. unipd.it For 2-Hexylpropane-1,3-diol, these techniques can elucidate its dynamic properties, conformational landscape, and interactions with other molecules.
Molecular dynamics (MD) simulations can be employed to model the movement of atoms in this compound over time, providing a view of its flexibility and how it explores different conformations. Such simulations can be run for the molecule in a vacuum, to study its intrinsic properties, or in the presence of solvents to understand its behavior in solution. For instance, an MD simulation could reveal the preferential formation of intramolecular hydrogen bonds between the two hydroxyl groups. nih.gov
Monte Carlo (MC) simulations offer another avenue to explore the conformational space of this compound. By randomly sampling different molecular geometries and applying an energy evaluation, MC methods can identify low-energy conformations that are likely to be prevalent.
These simulation approaches can also be used to study the aggregation behavior of this compound and its interaction with other chemical species, which is crucial for understanding its performance in various formulations.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Force Field | OPLS-AA |
| Simulation Time | 100 ns |
| Temperature | 298 K |
| Pressure | 1 atm |
| Solvent Model | TIP3P Water |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. unipd.it Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. nrel.gov
For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability.
The calculated electrostatic potential map can visualize the charge distribution across the molecule, highlighting the electron-rich oxygen atoms of the hydroxyl groups and the relatively electron-poor regions. This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.1 D |
Predictive Modeling of Reactivity, Conformations, and Interactionsnih.gov
Predictive modeling leverages computational algorithms and statistical methods to forecast the chemical behavior of molecules. uvic.canih.govresearchgate.net For this compound, these models can predict its reactivity in various chemical reactions, its most stable conformations, and the nature of its intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound with its chemical reactivity or biological activity. nih.gov By inputting molecular descriptors derived from its structure, these models can predict outcomes such as reaction rates or binding affinities.
Conformational analysis through computational scans of dihedral angles can identify the most stable arrangements of the molecule's flexible carbon chain and hydroxyl groups. libretexts.orgresearchgate.net These studies can reveal the energetic barriers between different conformations and the likelihood of their existence at a given temperature.
Predictive models can also be used to understand and quantify the intermolecular interactions of this compound. mdpi.com By calculating interaction energies, it is possible to predict the strength of hydrogen bonding with other molecules, which is a key factor in its physical properties like boiling point and solubility.
Table 3: Hypothetical Predicted Properties of this compound
| Predicted Property | Method | Predicted Value/Outcome |
| Reactivity Site | Fukui Function Analysis | Oxygen atoms of hydroxyl groups |
| Most Stable Conformation | Conformational Search | Extended chain with intramolecular H-bond |
| Hydrogen Bond Donor Strength | Interaction Energy Calculation | -22 kJ/mol |
| Hydrogen Bond Acceptor Strength | Interaction Energy Calculation | -18 kJ/mol |
Future Perspectives and Emerging Research Directions for 2 Hexylpropane 1,3 Diol
Unexplored Synthetic Methodologies and Derivatization Opportunities
The synthesis and functionalization of diols are mature fields, yet new methodologies continue to emerge that promise greater efficiency, selectivity, and sustainability. For a molecule like 2-hexylpropane-1,3-diol, these advancements open up new avenues for its production and subsequent conversion into a variety of valuable derivatives.
Unexplored Synthetic Routes:
Traditional multi-step syntheses of substituted 1,3-diols can be resource-intensive. chemicalbook.com Modern organic synthesis offers several underexplored, yet potentially powerful, approaches for the construction of this compound. One such avenue is the use of chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical reactions. researchgate.netnih.gov For instance, an enantioselective aldol (B89426) reaction catalyzed by a chiral metal complex, followed by a stereoselective enzymatic reduction, could provide access to specific stereoisomers of this compound with high purity. acs.org
Another promising direction lies in the direct hydroxylation of C-H bonds. While challenging, recent advances in catalysis, including manganese-based systems, could enable the direct synthesis of 1,3-diols from more readily available precursors. organic-chemistry.org Such methods, if adapted for substrates bearing alkyl chains, could significantly streamline the synthesis of this compound.
Novel Derivatization Strategies:
The two hydroxyl groups of this compound are prime sites for derivatization, allowing for the tuning of its physical and chemical properties. Regioselective functionalization, which targets one hydroxyl group over the other, is a key challenge and opportunity. organic-chemistry.org Borinic acid catalysis has shown promise for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols, and could be a powerful tool for creating monofunctionalized derivatives of this compound. organic-chemistry.org
Furthermore, the conversion of the diol into dicarbamates has been explored for related structures, suggesting a pathway to novel compounds with potential biological activities. nih.gov The synthesis of cyclic acetals, another derivatization route, can be achieved through rhenium-catalyzed allylic alcohol transposition, offering access to stereodefined building blocks for more complex molecules. rsc.org
| Synthetic/Derivatization Approach | Potential Advantage for this compound | Key Enabling Technology |
| Chemoenzymatic Synthesis | High stereoselectivity for chiral diol production. researchgate.netnih.gov | Whole-cell biocatalysts, chiral metal complexes. researchgate.netacs.org |
| Direct C-H Hydroxylation | Streamlined synthesis from simple precursors. organic-chemistry.org | Advanced manganese catalysts. organic-chemistry.org |
| Regioselective Monofunctionalization | Creation of derivatives with tailored properties. organic-chemistry.org | Diarylborinic acid catalysis. organic-chemistry.org |
| Dicarbamate Formation | Access to potentially bioactive molecules. nih.gov | Standard organic synthesis techniques. |
| Cyclic Acetal Synthesis | Production of stereodefined building blocks. rsc.org | Rhenium-catalyzed transposition. rsc.org |
Potential in Advanced Functional Materials and Interdisciplinary Applications
The amphiphilic nature of this compound, arising from its hydrophilic diol head and hydrophobic hexyl tail, makes it an attractive building block for a new generation of functional materials. The strategic incorporation of this molecule into polymers and other materials could impart unique and desirable properties.
Role in Polymer Science:
The inclusion of alkyl side chains in polymers is known to significantly influence their properties, such as crystallinity, segmental mobility, and solubility. frontiersin.orgencyclopedia.pubmdpi.com In the context of polyurethanes and polyesters, this compound could be used as a specialty monomer or chain extender. dcc.com.twgantrade.comatamanchemicals.com The hexyl group would likely disrupt polymer chain packing, leading to materials with lower crystallinity, increased flexibility, and enhanced solubility in organic solvents. dcc.com.twresearchgate.net This could be particularly advantageous in the formulation of coatings, adhesives, sealants, and elastomers where precise control over mechanical and thermal properties is crucial. gantrade.comnbinno.com For instance, in polyurethanes, the branched structure of 2-methyl-1,3-propanediol, a close analog, is known to produce clear and pliable sealants and adhesives. dcc.com.tw
Interdisciplinary Applications:
Beyond traditional polymer applications, the unique structure of this compound suggests its potential in a variety of interdisciplinary fields. Its amphiphilic character could be exploited in the formulation of novel surfactants or emulsifiers. In the realm of personal care products, it could serve as a humectant and emollient, similar to its parent compound, 1,3-propanediol (B51772). atamanchemicals.com Furthermore, derivatives of 1,3-diols have been investigated for their biological activity, opening the door for the exploration of this compound and its derivatives in pharmaceuticals and agrochemicals. google.com
| Material/Application Area | Predicted Impact of this compound | Underlying Scientific Principle |
| Polyurethanes | Increased flexibility, enhanced solubility, improved processability. dcc.com.tw | Disruption of polymer chain packing by the hexyl side chain. researchgate.net |
| Polyesters | Lowered crystallinity, modified thermal properties. gantrade.com | Influence of alkyl side chains on polymer morphology. encyclopedia.pub |
| Coatings and Adhesives | Improved adhesion and flexibility. nbinno.com | Tailoring of viscoelastic properties. researchgate.net |
| Surfactants and Emulsifiers | Novel surface-active properties. | Amphiphilic molecular structure. |
| Personal Care | Humectant and emollient properties. atamanchemicals.com | Presence of hydrophilic hydroxyl groups. |
Frontiers in Biocatalytic Transformations and Bioproduction of Diols
The increasing demand for sustainable and green chemical processes has spurred significant interest in biocatalysis and metabolic engineering for the production of valuable chemicals. nih.gov While the natural biosynthesis of this compound has not been reported, emerging frontiers in biotechnology offer plausible pathways for its future bio-based production.
Biocatalytic Approaches:
Enzymes, with their high selectivity and mild operating conditions, are powerful tools for chemical synthesis. caltech.edu Engineered enzymatic cascades are being developed to convert diols into other valuable bifunctional molecules like amino alcohols. rsc.org It is conceivable that such cascades could be adapted to use this compound as a substrate for the synthesis of novel chiral amino alcohols.
Furthermore, cytochrome P450 monooxygenases are being explored for the regioselective oxyfunctionalization of alkanes and fatty acids to produce non-vicinal diols. rsc.org This raises the intriguing possibility of a biocatalytic route to this compound starting from a hexyl-substituted propane (B168953) derivative. The desymmetrization of diols through enantioselective enzymatic oxidation is another powerful strategy to produce chiral synthons, which could be applied to a racemic mixture of this compound to isolate specific stereoisomers. mdpi.com
Metabolic Engineering for Bioproduction:
Metabolic engineering aims to redesign the metabolism of microorganisms to produce desired chemicals from renewable feedstocks. nih.gov While much of the work on diol bioproduction has focused on smaller molecules like 1,3-propanediol and butanediols, the underlying principles can be extended to more complex structures. nih.gov A de novo biosynthetic pathway for this compound could be designed by combining enzymes from different metabolic routes. nih.gov For example, a pathway could be envisioned that starts from a common metabolite and introduces the hexyl group and the two hydroxyl groups through a series of enzymatic steps. This would likely involve the engineering of existing enzymes to accept non-natural, substituted substrates. nih.gov
| Biotechnological Frontier | Application to this compound | Key Scientific Challenge |
| Engineered Enzyme Cascades | Synthesis of novel chiral derivatives from the diol. rsc.org | Enzyme specificity for the substituted substrate. |
| Cytochrome P450 Biocatalysis | Direct synthesis from a hydrocarbon precursor. rsc.org | Controlling the regioselectivity of hydroxylation. |
| Enzymatic Desymmetrization | Isolation of specific stereoisomers. mdpi.com | Identifying a suitable enzyme and optimizing reaction conditions. |
| De Novo Pathway Design | Sustainable production from renewable feedstocks. nih.gov | Engineering enzymes with novel substrate specificities. |
| Metabolic Engineering | High-titer production in a microbial host. nih.gov | Balancing metabolic fluxes and reducing byproduct formation. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Predictive Modeling and Synthesis Planning:
One of the major applications of AI in chemistry is the prediction of molecular properties. nih.govnih.gov Machine learning models, trained on large datasets of known molecules, can be used to predict the physicochemical properties of this compound and its derivatives, such as solubility, boiling point, and thermal stability. sc.edu This can help in prioritizing synthetic targets and designing experiments.
Discovery of Functional Materials:
The "inverse design" of materials, where a material with desired properties is designed from the ground up, is becoming a reality with the help of AI. arxiv.org Generative models can be used to explore the chemical space around this compound and design new polymers and other materials with optimized properties for specific applications. researchgate.netresearchgate.net For example, an AI model could be tasked with designing a polyurethane based on this compound that has a specific glass transition temperature or tensile strength.
| AI/ML Application | Potential Impact on this compound Research | Enabling Computational Technique |
| Property Prediction | Rapid estimation of physicochemical properties to guide research. nih.gov | Quantitative Structure-Property Relationship (QSPR) models. |
| Retrosynthesis Planning | Identification of novel and efficient synthetic routes. mit.edu | Neural networks and graph-based algorithms. |
| Catalyst Design | Discovery of new catalysts for the synthesis of the diol. | High-throughput virtual screening and machine learning. |
| Polymer Informatics | Design of new polymers with tailored properties. fabbaloo.com | Generative models and reinforcement learning. arxiv.orgresearchgate.net |
| Experimental Automation | High-throughput screening of reaction conditions and formulations. | Integration of AI with robotic lab equipment. |
Q & A
Q. What experimental methods are recommended for determining the molecular structure of 2-hexylpropane-1,3-diol?
- Methodological Answer : Structural characterization requires a combination of NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, supplemented by X-ray crystallography for precise bond-length and angle measurements . For example, the IUPAC name and stereochemistry of analogous diols (e.g., 2-methyl-2-phenylpropane-1,3-diol) were confirmed using PubChem data and crystallographic analysis .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves step-wise alkylation of propane-1,3-diol precursors. For structurally similar compounds (e.g., 2-{[(2,6-dimethylphenyl)methyl]amino}propane-1,3-diol), multi-step protocols include:
- Step 1 : Protection of hydroxyl groups using silylating agents.
- Step 2 : Nucleophilic substitution with hexyl halides.
- Step 3 : Deprotection under acidic/basic conditions .
Comparative yields and reaction conditions from analogous studies:
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Propane-1,3-diol | BF₃·Et₂O | 65–70 | |
| Hexyl bromide | K₂CO₃/DMF | 72–78 |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in cytotoxicity or apoptosis assays (e.g., 70% viability reduction in prostate cancer cells ) require orthogonal validation :
Q. What mechanistic insights exist for the oxidation of this compound?
- Methodological Answer : Kinetic studies on propane-1,3-diol oxidation by KMnO₄ (λmax = 525 nm) revealed first-order dependence on both oxidant and substrate, with ΔG‡ = 90.50 kJ/mol and a proposed ordered transition state . For 2-hexyl derivatives:
- Use UV-Vis spectroscopy to track reaction progress.
- Analyze products via FTIR (e.g., 3-hydroxypropanal identification) .
Q. How can the apoptotic mechanism of this compound be systematically evaluated?
- Methodological Answer : Combine in vitro assays with omics approaches :
- MTT assay for viability (IC₅₀ determination).
- RNA-seq to identify dysregulated apoptotic genes (e.g., BAX/BCL-2).
- Molecular docking to predict interactions with pro-apoptotic targets (e.g., caspase-3) .
Q. What analytical strategies ensure high purity of this compound in pharmacological studies?
- Methodological Answer : Employ chromatographic methods :
- HPLC with UV detection (λ = 278 nm) for baseline separation of diastereomers.
- GC-MS to detect volatile impurities (e.g., residual solvents).
- Stability-indicating assays under stress conditions (pH, temperature) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
